4-Methoxy-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
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Overview
Description
4-Methoxy-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a fused pyrrolo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesisCommon reagents used in these steps include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-Methoxy-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and fused ring systems, such as:
- 4-Hydroxy-2-quinolones
- Imidazole-containing compounds
- Benzimidazole derivatives
Uniqueness
What sets 4-Methoxy-2-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H21N5O2 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
3-[[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C16H21N5O2/c1-11-5-14(19-23-11)10-20-6-12-8-21(9-13(12)7-20)16-17-4-3-15(18-16)22-2/h3-5,12-13H,6-10H2,1-2H3 |
InChI Key |
GPMGBKAJYRLFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CC3CN(CC3C2)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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